molecular formula C9H18N2O2 B7922562 1-{2-[(2-Hydroxy-ethylamino)-methyl]-pyrrolidin-1-yl}-ethanone

1-{2-[(2-Hydroxy-ethylamino)-methyl]-pyrrolidin-1-yl}-ethanone

Cat. No.: B7922562
M. Wt: 186.25 g/mol
InChI Key: ZLAGAZSJHMUJIP-UHFFFAOYSA-N
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Description

1-{2-[(2-Hydroxy-ethylamino)-methyl]-pyrrolidin-1-yl}-ethanone is a pyrrolidine-based compound featuring a hydroxyethylamino-methyl substituent on the pyrrolidine ring and an acetyl group. The hydroxyethyl group likely enhances hydrophilicity compared to alkyl-substituted derivatives, influencing solubility and pharmacokinetics .

Properties

IUPAC Name

1-[2-[(2-hydroxyethylamino)methyl]pyrrolidin-1-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O2/c1-8(13)11-5-2-3-9(11)7-10-4-6-12/h9-10,12H,2-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLAGAZSJHMUJIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCCC1CNCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

1-{2-[(2-Hydroxy-ethylamino)-methyl]-pyrrolidin-1-yl}-ethanone undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions . Major products formed from these reactions depend on the specific reagents and conditions used, but can include a variety of functionalized pyrrolidine derivatives .

Scientific Research Applications

1-{2-[(2-Hydroxy-ethylamino)-methyl]-pyrrolidin-1-yl}-ethanone has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-{2-[(2-Hydroxy-ethylamino)-methyl]-pyrrolidin-1-yl}-ethanone involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. The hydroxyethylamino group can form hydrogen bonds with target molecules, while the pyrrolidine ring provides structural stability and specificity . Pathways involved in its action may include inhibition of enzyme activity, alteration of signal transduction pathways, and modulation of gene expression .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural features and properties of the target compound with analogs:

Compound Name Molecular Formula Molar Mass (g/mol) Substituents on Pyrrolidine Key Features
Target Compound* C10H19N2O2† 199.27† 2-[(2-Hydroxyethylamino)methyl] Hydrophilic due to -OH group; potential hydrogen bonding
1-(2-{[(2-Aminoethyl)ethylamino]methyl}-pyrrolidin-1-yl)-ethanone C11H23N3O 213.32 2-[(Ethylaminoethyl)methyl] Higher nitrogen content; increased lipophilicity vs. target
1-[2-(Isopropylamino-Methyl)-pyrrolidin-1-yl]-ethanone C10H20N2O 184.28 2-[(Isopropylamino)methyl] Branched alkyl group reduces solubility; steric hindrance
2-(3-Bromophenyl)-1-(pyrrolidin-1-yl)ethanone C12H14BrNO 284.15 3-Bromophenyl attached to ethanone Aromatic π-system for receptor interactions; halogen for bioactivity
Ethanone,1-[(2S)-1-amino-2-pyrrolidinyl] C6H12N2O 128.17 (2S)-1-Amino-2-pyrrolidinyl Chiral center; potential for asymmetric synthesis

*Assumed formula based on substituents; †Calculated value.

Key Observations:
  • Hydrophilicity : The hydroxyethyl group in the target compound enhances water solubility compared to ethyl or isopropyl analogs .
  • Steric Effects : Branched substituents (e.g., isopropyl in ) may hinder binding to biological targets.

Biological Activity

1-{2-[(2-Hydroxy-ethylamino)-methyl]-pyrrolidin-1-yl}-ethanone, also known by its CAS number 1353969-67-1, is a compound with potential biological activity due to its unique structural characteristics. This compound features a pyrrolidine ring and an ethanone moiety, which may influence its pharmacological properties. Understanding its biological activity is crucial for exploring its potential therapeutic applications.

PropertyValue
Molecular FormulaC9H18N2O2
CAS Number1353969-67-1
Boiling PointData not available
Melting PointData not available

The biological activity of this compound can be attributed to several mechanisms:

  • Interaction with Cellular Targets : The compound may interact with various cellular receptors and enzymes, potentially influencing signaling pathways related to cell proliferation and survival.
  • Induction of Apoptosis : Preliminary studies suggest that compounds with similar structures can induce apoptosis in cancer cells, likely through the activation of caspases and modulation of Bcl-2 family proteins.
  • Antioxidant Activity : The presence of hydroxyl groups may confer antioxidant properties, helping to mitigate oxidative stress within cells.

In Vitro Studies

Recent studies have focused on the cytotoxic effects of compounds structurally related to this compound. A notable study evaluated the cytotoxicity in HepG2 cancer cell lines:

  • Cytotoxicity Assay : The MTT assay was employed to determine the IC50 values, which reflect the concentration required to inhibit cell growth by 50%. The results indicated varying levels of cytotoxicity among similar compounds, suggesting that structural modifications significantly affect biological activity.
Compound IDIC50 (µM)Mechanism of Action
Compound 93.10Induces apoptosis and ROS production
Compound 114.79Moderate cytotoxicity

Case Studies

Several case studies have highlighted the potential therapeutic applications of related compounds:

  • Anticancer Activity : Research has shown that derivatives similar to this compound exhibit significant anticancer properties, particularly in inhibiting tumor growth and inducing apoptosis in various cancer cell lines.
  • Neuroprotective Effects : Some studies suggest that compounds with a similar pyrrolidine structure may provide neuroprotective benefits by reducing neuroinflammation and oxidative stress, making them candidates for treating neurodegenerative diseases.

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